

Synthesis of Zinc Bromide Dihydrate from Zinc Oxide: A Technical Guide

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Compound of Interest

Compound Name: Zinc bromide dihydrate

Cat. No.: B092294

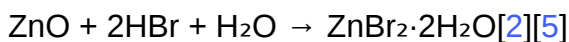
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **zinc bromide dihydrate** ($\text{ZnBr}_2 \cdot 2\text{H}_2\text{O}$) from zinc oxide (ZnO). The primary and most common method involves the acid-base reaction between zinc oxide and hydrobromic acid (HBr).^{[1][2][3][4]} This guide details the experimental protocol, presents relevant quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Protocol

The synthesis of **zinc bromide dihydrate** is achieved by reacting zinc oxide with aqueous hydrobromic acid.^{[1][2][3][4]} The balanced chemical equation for this reaction is:



This method is advantageous due to the direct formation of the dihydrate and the ease of handling solid zinc oxide.^[1]

Detailed Experimental Protocol

Materials:

- Zinc Oxide (ZnO), high purity
- Hydrobromic Acid (HBr), 48% aqueous solution

- Deionized Water
- Beakers
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Crystallization dish
- Drying oven or desiccator

Procedure:

- **Stoichiometric Calculation:** Determine the required molar amounts of reactants. It is advisable to use a slight excess of zinc oxide to ensure the complete neutralization of the strong hydrobromic acid.
- **Reaction Setup:** In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer with a heating mantle.
- **Addition of Reactants:** Carefully and slowly add the 48% hydrobromic acid solution to a beaker containing a stirred suspension of zinc oxide in a minimal amount of deionized water. The addition should be performed in portions to control the exothermic nature of the reaction.
- **Reaction Conditions:** Gently heat the mixture to approximately 60-70°C with continuous stirring. Maintain this temperature until all the zinc oxide has dissolved, indicating the completion of the reaction. This may take 1-2 hours. The resulting solution should be clear and colorless.
- **Filtration:** If any unreacted zinc oxide remains, or if the solution is not perfectly clear, perform a hot filtration to remove any solid impurities.
- **Crystallization:** Transfer the clear filtrate to a crystallization dish. Concentrate the solution by gentle heating to evaporate some of the water. Once the solution is saturated, allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

- Isolation of Crystals: Collect the formed white crystals of **zinc bromide dihydrate** by vacuum filtration.
- Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
- Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of **zinc bromide dihydrate**.

Table 1: Reactant and Product Properties

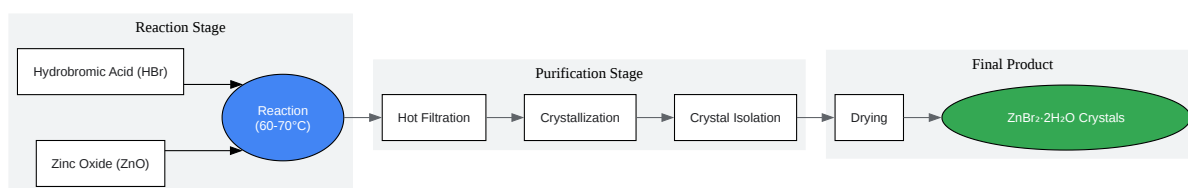
Compound	Molar Mass (g/mol)
Zinc Oxide (ZnO)	81.38
Hydrobromic Acid (HBr)	80.91
Zinc Bromide Dihydrate (ZnBr ₂ ·2H ₂ O)	261.23[6][7]

Table 2: Synthesis Parameters and Expected Outcome

Parameter	Value/Range
Typical Yield	>95%
Purity of Commercial Product	≥ 99%[6][7]
Appearance of Product	White to off-white crystalline powder[6]
pH of Aqueous Solution	Acidic (typically pH 4-5)

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of **zinc bromide dihydrate** from zinc oxide.



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Caption: Synthesis workflow for **zinc bromide dihydrate**.

Characterization of Zinc Bromide Dihydrate

To confirm the identity and purity of the synthesized **zinc bromide dihydrate**, the following analytical techniques are recommended:

- Visual Inspection: The product should be a white crystalline solid.
- Melting Point: The dihydrate has a melting point of 37°C, while the anhydrous form melts at 394°C.
- Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration. A weight loss corresponding to two water molecules should be observed upon heating.
- X-ray Diffraction (XRD): XRD analysis can confirm the crystal structure of the dihydrate.
- Assay: Titration or other quantitative methods can be used to determine the purity of the final product. Commercial grades often have a purity of 99% or higher.^{[6][7]}

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